molecular formula C10H20N2O2 B1521252 Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 708274-46-8

Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No. B1521252
M. Wt: 200.28 g/mol
InChI Key: RDMVVTNPIKHJHP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate is a solid powder, usually white to light yellow in color . It is a chiral compound with two chiral centers, namely 2R and 4R configurations .


Synthesis Analysis

The synthesis of this compound involves various methods, including the traditional strategy of peptide synthesis and enzymatic resolution of racemic mixtures. The key step of each synthesis was a Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate has been elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate are not well-documented in the literature. More research is needed to understand its reactivity and potential applications in synthetic chemistry .


Physical And Chemical Properties Analysis

Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate is a white crystalline solid that is soluble in most organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It is insoluble in water, which makes it a useful compound for organic reactions. The melting point of the compound is around 81-83°C.

Scientific Research Applications

  • Scientific Field: Chemistry and Biochemistry
    • Application Summary : The compound “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” was synthesized in 2−5 steps . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
    • Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
    • Results or Outcomes : These amino acids were incorporated in model α-helical and polyproline helix peptides. Each amino acid exhibited distinct conformational preferences, with (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline promoting polyproline helix .
  • Scientific Field: Chemistry and Biochemistry

    • Application Summary : The compound “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is available for purchase from various chemical suppliers . While specific applications are not listed, compounds like this are often used in the synthesis of other complex molecules in medicinal chemistry and drug discovery.
  • Scientific Field: NMR Spectroscopy

    • Application Summary : The compound “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” was synthesized and used in 19F NMR . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
    • Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
    • Results or Outcomes : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .
  • Scientific Field: Chemistry and Biochemistry

    • Application Summary : The compound “tert-butyl (2S,4R)-2- (hydroxymethyl)-4- (methanesulfonyloxy)pyrrolidine-1-carboxylate” is available for purchase from various chemical suppliers . While specific applications are not listed, compounds like this are often used in the synthesis of other complex molecules in medicinal chemistry and drug discovery.
  • Scientific Field: NMR Spectroscopy

    • Application Summary : The compound “(2S,4R)-REL-TERT-BUTYL 4-HYDROXY-2- (TRIFLUOROMETHYL)PIPERIDINE-1-CARBOXYLATE” was synthesized and used in 19F NMR . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
    • Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
    • Results or Outcomes : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .
  • Scientific Field: Crystallography

    • Application Summary : The compound “(2S,4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1-carboxylate” was synthesized and its crystal structure was determined . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
    • Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
    • Results or Outcomes : The crystal structure of the compound was determined .

Safety And Hazards

The safety data sheet (SDS) for Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate

CAS RN

708274-46-8
Record name tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.